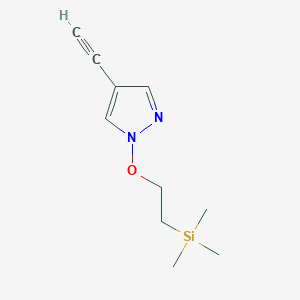

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-ethynylpyrazol-1-yl)oxyethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OSi/c1-5-10-8-11-12(9-10)13-6-7-14(2,3)4/h1,8-9H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBXUBMUQICCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON1C=C(C=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

An In-depth Technical Guide to 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole: A Versatile Building Block for Chemical Biology and Drug Discovery

Executive Summary

This technical guide provides a comprehensive examination of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole, a heterocyclic compound of significant interest in modern medicinal chemistry and chemical biology. The molecule's architecture, featuring a metabolically stable pyrazole core, a strategically labile N-H protecting group, and a versatile ethynyl functional group, positions it as a critical building block for the synthesis of complex molecular probes and drug candidates. This document details its chemical structure, physicochemical properties, a robust multi-step synthesis, and its applications, particularly in the realm of bioorthogonal "click" chemistry. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, demonstrate the scaffold's versatility in targeting a wide range of biological pathways.[1] The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal foundation for designing potent and selective modulators of biological targets.[3][4]

Molecular Architecture and Physicochemical Properties

The subject of this guide, 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole, is a trifunctional molecule designed for maximum synthetic utility. Its structure integrates three key components, each serving a distinct and critical purpose.

Chemical Structure Analysis

-

The Pyrazole Core : A 1,2-diazole that provides a stable, aromatic platform. Its substitution at the 4-position is a common strategy in drug design.[1][5]

-

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group : This is a robust protecting group for the pyrazole N-H.[6][7][8] Its primary advantage lies in its stability to a wide range of reaction conditions while being selectively removable under specific, mild conditions, such as treatment with fluoride ions (e.g., TBAF) or acid.[6][7]

-

The Ethynyl Group (-C≡CH) : This terminal alkyne is a powerful functional handle. It is a cornerstone of "click" chemistry, particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the covalent ligation of the pyrazole core to other molecules with high efficiency and specificity.[9][10][11][12]

Below is a diagram illustrating the molecular structure.

Step-by-Step Synthesis Protocol

-

Causality: The acidic N-H proton of pyrazole (pKa ≈ 14.2) must be masked to prevent side reactions in subsequent steps. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the pyrazole, generating the highly nucleophilic pyrazole anion. [6]Anhydrous aprotic polar solvents like THF or DMF are essential to solvate the reagents without interfering with the reaction. [6]2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is then introduced as the electrophile for N-alkylation. [6][7]

-

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

-

-

Causality: Introduction of a halogen at the C4 position is a key step to enable subsequent cross-coupling reactions. The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation. [13][14][15]The reaction often proceeds with high regioselectivity for the C4 position.

-

Experimental Protocol:

-

Dissolve the SEM-protected pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature until TLC or LCMS analysis indicates complete consumption of the starting material (typically 1-4 hours).

-

Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude 4-iodo-1-SEM-pyrazole is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.

-

-

Causality: The Sonogashira cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds between sp² (the iodo-pyrazole) and sp (the alkyne) hybridized carbons. [15]This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Ethynyltrimethylsilane is used as the alkyne source; the trimethylsilyl (TMS) group serves to protect the terminal alkyne proton, preventing self-coupling and other side reactions. This TMS group is then easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or mild base.

-

Experimental Protocol:

-

To a solution of 4-iodo-1-SEM-pyrazole (1.0 eq.) in a solvent mixture (e.g., THF/triethylamine), add ethynyltrimethylsilane (1.5 eq.), copper(I) iodide (0.1 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.).

-

Degas the mixture thoroughly with nitrogen or argon, then heat to a temperature between 50-70 °C and stir until the reaction is complete as monitored by TLC/LCMS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate 4-((trimethylsilyl)ethynyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

-

For the final deprotection, dissolve the silylated intermediate in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) and stir at room temperature for 1-2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the final product, 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole.

-

Spectroscopic Characterization

Confirmation of the final structure relies on a combination of spectroscopic techniques. The following table summarizes the expected spectral data.

| Technique | Expected Features |

| ¹H NMR | - Singlets for the two pyrazole protons (H3 and H5).- A singlet for the terminal alkyne proton (-C≡C-H ).- Signals corresponding to the SEM group: a singlet for the N-CH₂-O protons, and triplets for the -O-CH₂-CH₂-Si- protons.- A singlet for the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). |

| ¹³C NMR | - Resonances for the three pyrazole ring carbons.- Two distinct signals for the sp-hybridized alkyne carbons.- Resonances for the carbons of the SEM protecting group. |

| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch.- A sharp absorption band around 2100 cm⁻¹ for the C≡C stretch. |

| Mass Spec (HRMS) | - The calculated exact mass should match the observed m/z for the molecular ion [M+H]⁺. |

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. The data for the parent 4-Ethynyl-1H-pyrazole shows characteristic proton signals. [16]

Applications in Drug Development and Chemical Biology

The unique trifunctional nature of this molecule makes it a highly valuable tool for researchers.

A Linchpin for "Click" Chemistry

The terminal alkyne functionality is primed for participation in bioorthogonal click reactions. This allows for the efficient and selective conjugation of the pyrazole scaffold to biomolecules (proteins, nucleic acids, etc.) or surfaces that have been tagged with an azide partner. This is a foundational technique in chemical biology for applications such as:

-

Target Identification and Validation : Attaching the pyrazole molecule to a solid support to create affinity matrices for pulling down binding partners.

-

Fluorescent Labeling : Clicking a fluorescent azide dye onto the pyrazole core to visualize its localization in cells. [12]* PROTAC Development : Using the pyrazole as a warhead for a protein of interest and using the alkyne as a handle to link it to an E3 ligase binder.

Strategic Deprotection for Final Compound Synthesis

The SEM group plays a crucial role in the synthetic endgame. After the pyrazole core has been elaborated and conjugated via its ethynyl handle, the SEM group can be cleanly removed. This unmasks the N-H proton, which can be a critical hydrogen bond donor for binding to a biological target. The ability to perform this deprotection under mild conditions (TBAF or mild acid) ensures that complex, sensitive functionalities on the rest of the molecule remain intact. [6][7]

Conclusion

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole is more than a simple chemical compound; it is a sophisticated synthetic tool engineered for versatility and efficiency. By combining a biologically relevant pyrazole core with an orthogonal ethynyl handle and a strategically removable protecting group, it provides a powerful platform for accelerating research in drug discovery and chemical biology. The robust synthetic protocols and well-understood reactivity of its functional groups empower scientists to construct complex molecular architectures for probing and modulating biological systems.

References

- ChemicalBook. (n.d.). 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis.

- BenchChem. (n.d.). A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole).

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.

- Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.

- Sun, C., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications.

- ChemicalBook. (n.d.). 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR.

- ResearchGate. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.

- Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. PMC.

- Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing).

- ChemicalBook. (2026). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

- Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

- Patil, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.

- Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT.

- BLDpharm. (n.d.). 4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.

- Wei, L., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

- Carl ROTH. (n.d.). Click Chemistry.

- Quezada-Soto, F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 6. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. carlroth.com [carlroth.com]

- 13. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR [m.chemicalbook.com]

Comprehensive NMR Characterization and Synthetic Utility of 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Executive Summary

The compound 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (commonly referred to as SEM-protected 4-ethynylpyrazole) is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and click-chemistry probes [1].

This technical guide provides an in-depth analysis of its structural characterization—focusing on 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy—and details a self-validating experimental workflow for its synthesis. By understanding the causality behind its chemical shifts and the strategic choice of the SEM protecting group, researchers can optimize their synthetic pipelines and ensure rigorous analytical validation.

Structural and Mechanistic Context

The Strategic Choice of the SEM Protecting Group

In pyrazole chemistry, the choice of protecting group dictates the success of downstream functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected over alternatives like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) for three fundamental reasons:

-

Chemical Stability: The SEM group is highly robust against the basic conditions required for Sonogashira cross-coupling and subsequent nucleophilic substitutions, whereas Boc is prone to premature cleavage.

-

NMR Simplicity: Unlike the THP group, which introduces a stereocenter and results in complex, diastereomeric NMR spectra, the SEM group yields sharp, easily identifiable aliphatic singlets and triplets.

-

Orthogonal Deprotection: The SEM group can be cleanly removed using fluoride sources (e.g., TBAF) or strong acids (e.g., TFA), providing orthogonal deprotection strategies that do not interfere with sensitive functional groups like alkynes or newly formed triazoles.

Causality of Chemical Shifts

The NMR spectrum of 4-ethynyl-1-SEM-pyrazole is a textbook example of electronic shielding and deshielding effects:

-

Diamagnetic Anisotropy: The terminal alkyne proton ( C≡C-H ) appears relatively upfield (~3.03 ppm) compared to typical sp2 hybridized protons. This is caused by the cylindrical π -electron cloud of the triple bond circulating in the applied magnetic field, creating an induced magnetic field that opposes the applied field along the axis of the bond.

-

Electronegativity Effects: The aminal methylene protons ( N-CH2-O ) of the SEM group are highly deshielded (~5.40 ppm) due to the combined electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Causality of 1H NMR chemical shifts in 4-Ethynyl-1-SEM-pyrazole based on electronic environments.

NMR Characterization Data

The following tables summarize the quantitative NMR data for 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. The 1 H NMR data is extracted from validated literature sources [1], while the 13 C NMR data is empirically derived using standard shift additivity rules for SEM-protected pyrazoles.

Table 1: 1 H NMR Data (300 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |

| Pyrazole H-5 | 7.68 | Singlet (s) | 1H | - | Aromatic CH adjacent to N-SEM |

| Pyrazole H-3 | 7.61 | Singlet (s) | 1H | - | Aromatic CH |

| N-CH2-O | 5.40 | Singlet (s) | 2H | - | SEM aminal methylene |

| O-CH2-CH2 | 3.55 | Triplet (t) | 2H | 8.2 | SEM ether methylene |

| C≡C-H | 3.03 | Singlet (s) | 1H | - | Terminal alkyne proton |

| CH2-Si | 0.91 | Triplet (t) | 2H | 8.2 | SEM silicon-adjacent methylene |

| Si(CH3)3 | -0.01 | Singlet (s) | 9H | - | Trimethylsilyl protons |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 ) - Empirically Derived

| Position | Chemical Shift ( δ , ppm) | Assignment | Rationale / Causality |

| Pyrazole C-3 | ~ 142.0 | Aromatic CH | Deshielded by adjacent sp2 nitrogen |

| Pyrazole C-5 | ~ 133.5 | Aromatic CH | Deshielded by N-SEM group |

| Pyrazole C-4 | ~ 104.0 | Aromatic C (quat) | Shielded relative to C3/C5; bears the alkyne |

| N-CH2-O | ~ 79.5 | SEM aminal C | Highly deshielded by both Nitrogen and Oxygen |

| C≡C (internal) | ~ 75.0 | Alkyne quat C | Typical shift for aryl-conjugated alkynes |

| C≡C-H (terminal) | ~ 73.5 | Alkyne CH | Shielded by alkyne diamagnetic anisotropy |

| O-CH2-CH2 | ~ 66.5 | SEM ether C | Deshielded by adjacent Oxygen |

| CH2-Si | ~ 17.8 | SEM aliphatic C | Alpha to electropositive silicon |

| Si(CH3)3 | ~ -1.4 | TMS carbon | Highly shielded by Silicon |

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. In-process controls (such as LCMS monitoring) are integrated to verify the success of each transformation [1].

Step 1: SEM Protection of 4-Iodopyrazole

-

Preparation: Dissolve 4-iodopyrazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portionwise. Causality: The evolution of H 2 gas indicates the formation of the highly nucleophilic pyrazolide anion. Stir for 30 minutes until gas evolution ceases.

-

Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation: Quench with H 2 O and extract with EtOAc. TLC should indicate the consumption of the highly polar starting material. Purify via silica gel chromatography to isolate 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .

Step 2: Sonogashira Cross-Coupling

-

Catalyst Assembly: In a rigorously degassed solution of the iodopyrazole in THF (0.2 M), add triethylamine (Et 3 N, 10.0 equiv), PdCl 2 (PPh 3 ) 2 (0.05 equiv), and CuI (0.10 equiv).

-

Coupling: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 equiv). Stir at room temperature for 18 hours. Causality: CuI acts as a co-catalyst to form the copper acetylide, which transmetalates with the palladium intermediate.

-

Isolation: Filter the mixture through a pad of Celite to remove metal salts. Concentrate and purify via chromatography to yield the TMS-protected alkyne intermediate.

Step 3: Desilylation

-

Cleavage: Dissolve the intermediate in Methanol (0.1 M). Add K 2 CO 3 (1.5 equiv) and stir at room temperature for 2 hours.

-

Validation: Monitor by LCMS. The desired product, 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole , will elute as a distinct peak with an observed mass of [M + H] + = 223 [1].

-

Workup: Concentrate the mixture, partition between EtOAc and water, dry the organic layer over Na 2 SO 4 , and concentrate to afford the product as a yellow oil.

Synthetic workflow for 4-Ethynyl-1-SEM-pyrazole via Sonogashira coupling and desilylation.

Applications in Drug Development

The terminal alkyne of 4-ethynyl-1-SEM-pyrazole is a privileged moiety in drug discovery. It is frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazoles, or in further cross-coupling reactions to build extended conjugated systems.

A prominent example of its utility is found in the discovery of third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors [1]. During the optimization of diaminopyrimidine-based inhibitors targeting the T790M resistance mutation, pyrazole building blocks were essential for establishing key hydrogen-bonding networks within the kinase hinge region. The SEM group allowed for aggressive functionalization of the core scaffold before being cleanly removed in the final synthetic step to reveal the active pharmacophore.

Application of 4-Ethynyl-1-SEM-pyrazole in the synthesis of EGFR T790M kinase inhibitors.

References

-

Hanan, E. J., Eigenbrot, C., Bryan, M. C., & Heffron, T. (2014). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry (NIH/PMC).[Link]

Solubility and thermal stability profile of SEM-protected 4-ethynylpyrazole

An In-Depth Technical Guide: Solubility and Thermal Stability Profile of 2-(trimethylsilyl)ethoxymethyl (SEM)-Protected 4-Ethynylpyrazole

Executive Summary

This technical guide provides a comprehensive analysis of the critical physicochemical properties of SEM-protected 4-ethynylpyrazole, a key intermediate in modern medicinal chemistry. As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, a thorough understanding of their solubility and thermal stability is paramount for successful downstream applications, from reaction optimization and purification to formulation and storage. This document outlines field-proven, standardized protocols for determining the thermodynamic solubility via the shake-flask method and for assessing thermal characteristics using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data herein serves as an authoritative baseline for researchers, scientists, and drug development professionals, enabling informed decision-making and mitigating risks associated with compound handling and stability.

Introduction: The Strategic Value of a Protected Ethynylpyrazole Scaffold

Pyrazole derivatives form the core of numerous pharmaceuticals, valued for their diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, provides a unique electronic and structural framework for engaging with biological targets.[2][4] The incorporation of a 4-ethynyl group introduces a highly versatile chemical handle, primed for reactions such as palladium-catalyzed cross-couplings and, most notably, copper- or ruthenium-catalyzed azide-alkyne cycloadditions ("click chemistry"), a cornerstone of modern bioconjugation and fragment-based drug discovery.

To enable selective functionalization and prevent unwanted side reactions at the pyrazole nitrogen, the use of a protecting group is essential. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a preferred choice for N-heterocycles due to its stability under a wide range of synthetic conditions (e.g., organometallic reagents, mild acids and bases) and its reliable cleavage under specific fluoride-based or strongly acidic conditions.[5][6] This strategic protection allows for precise synthetic manipulations at other positions on the pyrazole ring.[1][6]

The Imperative of Physicochemical Profiling in Drug Development

Before a compound can advance, its fundamental physical properties must be defined. Solubility and thermal stability are not mere data points; they are critical quality attributes that dictate a molecule's entire development trajectory.

-

Solubility: This property governs performance in biological assays, dictates purification strategies (crystallization), and is a primary determinant of a drug's absorption and bioavailability.[2][7] Poor solubility can lead to unreliable screening data and significant formulation challenges.[2][8]

-

Thermal Stability: An understanding of a compound's response to heat is crucial for ensuring its integrity during synthesis, purification (distillation, drying), and long-term storage.[9][10] Thermal analysis can reveal decomposition temperatures, melting points, and the presence of different physical forms (polymorphs), all of which are critical for safety, efficacy, and regulatory compliance.[9][11]

This guide provides the standardized methodologies to accurately characterize these properties for SEM-protected 4-ethynylpyrazole.

Caption: High-level workflow for physicochemical characterization.

Solubility Profile of SEM-Protected 4-Ethynylpyrazole

The solubility of a compound is its ability to form a homogeneous solution with a solvent. For active pharmaceutical ingredients (APIs) and their intermediates, solubility is typically determined in a range of solvents relevant to synthesis, purification, and biological testing.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium point between the dissolved and undissolved compound.[7][8]

Causality and Rationale:

-

Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring maximum solubility.[7]

-

Equilibration Time: A 24-48 hour incubation period on an orbital shaker provides sufficient time and mechanical agitation for the system to reach thermodynamic equilibrium.[8]

-

Phase Separation: Filtration through a sub-micron filter is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: A validated analytical method like HPLC-UV or LC-MS is required for accurate and sensitive measurement of the compound's concentration in the saturated solution.[7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (approx. 2-5 mg) of SEM-protected 4-ethynylpyrazole to a 2 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected analytical-grade solvent (e.g., DMSO, Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane, Water).

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Caption: Step-by-step workflow for the shake-flask method.

Data Presentation: Illustrative Solubility Profile

The following table presents plausible solubility data for SEM-protected 4-ethynylpyrazole, based on the expected behavior of a moderately polar, protected heterocyclic compound.

| Solvent | Polarity Index | Temperature (°C) | Illustrative Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | > 150 | Very Soluble |

| Dichloromethane (DCM) | 3.1 | 25 | ~ 100 | Freely Soluble |

| Tetrahydrofuran (THF) | 4.0 | 25 | ~ 85 | Freely Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | 25 | ~ 50 | Soluble |

| Acetonitrile (ACN) | 5.8 | 25 | ~ 35 | Soluble |

| Methanol (MeOH) | 5.1 | 25 | ~ 15 | Sparingly Soluble |

| Water | 10.2 | 25 | < 0.01 | Practically Insoluble |

Interpretation: The SEM group and ethynyl functionality contribute to the compound's relatively non-polar character, resulting in high solubility in common organic solvents like DMSO and DCM.[12] The poor aqueous solubility is expected and highlights the need for organic co-solvents (like DMSO) when preparing stock solutions for biological assays.

Thermal Stability Profile

Thermal analysis provides critical information on melting, decomposition, and other heat-related physical transitions. TGA and DSC are complementary techniques that together offer a comprehensive thermal profile.[9][13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is used to determine the onset of thermal decomposition and to quantify volatile content.[10][14]

Causality and Rationale:

-

Inert Atmosphere: Using a nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[9][15]

-

Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.[16][17]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of SEM-protected 4-ethynylpyrazole into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Analysis Program:

-

Data Collection: Record the sample mass as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to identify the melting point (Tm), glass transitions (Tg), and other phase transitions.

Causality and Rationale:

-

Sealed Pans: Using hermetically sealed aluminum pans prevents mass loss due to volatilization before the melting point, ensuring an accurate measurement of the melting endotherm.[9]

-

Heat-Cool-Heat Cycle: The first heating run reveals the thermal properties of the initial material. Cooling and subsequent reheating can provide information on amorphous vs. crystalline character and detect glass transitions.[9][17]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as the reference.[9]

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Analysis Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.[9]

-

Cool the sample to 25 °C at 10 °C/min.

-

Reheat the sample to 250 °C at 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature or the peak maximum of the melting endotherm.

Caption: Parallel workflow for TGA and DSC analysis.

Data Presentation: Illustrative Thermal Profile

| Analysis | Parameter | Illustrative Value | Interpretation |

| DSC | Melting Point (Tm, Onset) | 115 °C | Sharp endotherm indicates a crystalline solid. |

| Melting Point (Tm, Peak) | 118 °C | ||

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Energy required to melt the crystalline solid. | |

| TGA | Onset of Decomposition (Td5%) | ~ 210 °C | Compound is thermally stable well above its melting point. |

Interpretation: The DSC data indicates that SEM-protected 4-ethynylpyrazole is a crystalline solid with a distinct melting point around 115-118 °C. The TGA thermogram shows that significant thermal decomposition begins at approximately 210 °C. This wide window between the melting point and decomposition temperature suggests that the compound is robust and can be safely handled, melted, and dried at temperatures well above ambient without significant degradation.

Conclusion and Recommendations

This guide establishes a foundational physicochemical profile for SEM-protected 4-ethynylpyrazole. The compound exhibits high solubility in common polar aprotic and non-polar organic solvents but is practically insoluble in water. It is a crystalline solid with good thermal stability, showing no significant decomposition until well over 200 °C.

Key Recommendations for Researchers:

-

Assay Preparation: For aqueous biological assays, prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions into the final assay buffer, ensuring the final DMSO concentration is compatible with the biological system.

-

Reaction Conditions: The compound's thermal stability allows for flexibility in synthetic reactions, tolerating elevated temperatures if required.

-

Storage: Store the material in a well-sealed container at ambient or refrigerated temperatures to protect from atmospheric moisture and contaminants. No extraordinary measures for thermal protection are indicated under standard laboratory conditions.

This authoritative data provides the necessary framework for the confident and effective use of SEM-protected 4-ethynylpyrazole in advancing drug discovery and development programs.

References

- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. (n.d.). Vertex AI Search.

- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1 - Benchchem. (n.d.). BenchChem.

- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (n.d.). Vertex AI Search.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). oajournals.com.

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). resolvemass.com.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). mdpi.com.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25). malayanjournals.com.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC. (2024, November 14). Vertex AI Search.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.). BenchChem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ntp.niehs.nih.gov.

- Heterocyclic Compounds. (n.d.). content.taylorfrancis.com.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). hilarispublisher.com.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (2023, August 4). Vertex AI Search.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.). patents.google.com.

- Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities - IJFMR. (2026, March 15). ijfmr.com.

- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (2017, August 3). mdpi.com.

- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC. (n.d.). Vertex AI Search.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). lup.lub.lu.se.

- Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity - DADUN. (n.d.). dadun.unav.edu.

- Application of amorphous classification system and glass forming ability - Chalmers ODR. (n.d.). odr.chalmers.se.

- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (2020, November 16). mdpi.com.

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents [mdpi.com]

- 4. ijfmr.com [ijfmr.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. dadun.unav.edu [dadun.unav.edu]

- 12. banglajol.info [banglajol.info]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. veeprho.com [veeprho.com]

- 15. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. odr.chalmers.se [odr.chalmers.se]

An In-depth Technical Guide to the Mechanism of Action for 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility and mechanistic principles governing the application of 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a versatile heterocyclic building block. The presence of a terminal alkyne at the C4 position of the pyrazole core, coupled with a strategically chosen N1-protecting group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, endows this molecule with a rich and diverse reaction portfolio. This guide will delve into the core mechanisms of its most pivotal transformations, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and palladium-catalyzed Sonogashira cross-coupling reactions. Furthermore, we will explore the critical role of the SEM protecting group, its stability under various reaction conditions, and the mechanisms for its selective removal. Detailed experimental protocols and mechanistic diagrams are provided to empower researchers in leveraging this compound for the synthesis of complex molecular architectures in drug discovery and materials science.

Introduction

Substituted pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to their diverse biological activities. The introduction of an ethynyl group onto the pyrazole ring, as seen in 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, provides a powerful handle for a variety of high-yield and functional group tolerant transformations. This guide focuses on the synthetic applications of this specific N-SEM protected pyrazole derivative, a compound designed for stability and versatile reactivity. The terminal alkyne serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, while the SEM group offers robust protection of the pyrazole nitrogen, which can be crucial for directing reactivity and preventing unwanted side reactions.[1][2][3][4]

Part 1: The Ethynyl Group as a Reactive Hub

The primary site of reactivity for this molecule is the terminal alkyne at the C4 position. This functional group opens the door to a suite of powerful synthetic transformations, most notably cycloadditions and cross-coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6] This transformation is prized for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups.[7]

Mechanism of Action:

The catalytic cycle of the CuAAC reaction involves several key steps.[8] It begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[5] This species then reacts with an organic azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst.[5] While mononuclear copper species were initially proposed, evidence suggests that dinuclear copper complexes may be involved in the kinetically favored pathway.[9]

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC

-

To a solution of 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1) is added sodium ascorbate (0.1-0.2 eq.) as a reducing agent to maintain the copper in its active +1 oxidation state.

-

A solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) is added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the desired 1,2,3-triazole product.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]

Mechanism of Action:

The generally accepted mechanism involves two interconnected catalytic cycles.[12]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X). The resulting Pd(II) complex then participates in a transmetalation step with a copper(I)-acetylide intermediate. Reductive elimination from the subsequent complex yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form the key copper(I)-acetylide intermediate, which then enters the palladium cycle for transmetalation.

Figure 2: Interconnected catalytic cycles of the Sonogashira Cross-Coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.2 eq.), an aryl or vinyl halide (1.0 eq.), and a copper(I) salt (e.g., CuI, 0.02-0.1 eq.) in a suitable solvent (e.g., THF or DMF) is added an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.01-0.05 eq.) is added, and the reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography to afford the desired coupled product.

Part 2: The Role of the SEM Protecting Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a crucial component of this building block, offering robust protection for the N1 position of the pyrazole ring.

Advantages of the SEM Group:

-

Stability: The SEM group is stable to a wide range of reaction conditions, including those employed in organometallic chemistry, mild acids, and bases.[13] This stability is particularly advantageous in multi-step syntheses.

-

Enhanced Cross-Coupling Yields: In some heterocyclic systems, the use of a SEM protecting group has been shown to give significantly better yields in cross-coupling reactions compared to other protecting groups like Boc or THP.[2][3][4]

-

Directed Metallation: The SEM group can influence the regioselectivity of metallation on the pyrazole ring, enabling selective functionalization at otherwise less reactive positions.[1][14]

Mechanism of Deprotection:

The SEM group is typically removed under conditions that target the silicon moiety.

-

Fluoride-Mediated Deprotection: The most common method for SEM deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13] The high affinity of fluoride for silicon initiates a cascade that leads to the cleavage of the C-Si bond and subsequent collapse of the protecting group.[13]

-

Acid-Mediated Deprotection: Strong acidic conditions can also be employed for SEM removal, although this method is less common due to the potential for side reactions with other acid-labile functional groups.[1]

Figure 3: Mechanism of fluoride-mediated deprotection of the SEM group.

Experimental Protocol: General Procedure for SEM Deprotection

-

To a solution of the SEM-protected pyrazole (1.0 eq.) in an anhydrous solvent such as THF is added a solution of TBAF (1.0 M in THF, 1.5-3.0 eq.).

-

The reaction mixture is stirred at room temperature or heated to 50-60 °C.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water or saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data Summary

| Reaction Type | Catalyst System | Typical Yield Range | Key Advantages |

| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc) | 85-98% | High regioselectivity, mild conditions, broad functional group tolerance.[5][7] |

| Sonogashira Coupling | Pd(0)/Cu(I) (e.g., Pd(PPh₃)₄/CuI) | 70-95% | Efficient C(sp)-C(sp²) bond formation, access to conjugated systems.[10][11] |

| SEM Deprotection | TBAF in THF | 70-90% | Orthogonal to many other protecting groups, mild conditions.[3] |

Conclusion

4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a highly valuable and versatile building block for modern organic synthesis. The strategic combination of a reactive terminal alkyne and a robust SEM protecting group allows for its participation in a wide range of high-yielding transformations. A thorough understanding of the mechanisms of action for its key reactions, as detailed in this guide, is essential for researchers aiming to construct complex molecular targets in an efficient and controlled manner. The provided protocols and mechanistic insights serve as a foundation for the application of this compound in the development of novel pharmaceuticals and advanced materials.

References

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

-

Research Features. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]

-

Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

PubMed. (2012, April 15). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Retrieved from [Link]

-

ACS Publications. (2016, June 9). Tale of Two Protecting Groups—Boc vs SEM—for Directed Lithiation and C–C Bond Formation on a Pyrrolopyridazinone Core. Organic Process Research & Development. Retrieved from [Link]

-

Fokin, V. V., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACS Publications. (2016, June 9). Tale of Two Protecting Groups—Boc vs SEM—for Directed Lithiation and C–C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

PMC. (n.d.). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

-

Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism –. Retrieved from [Link]

-

Books. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, May 6). Retrieved from [Link]

-

RSC Publishing. (2021, August 30). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

Sources

- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper click chemistry mechanism unravelled | Research | Chemistry World [chemistryworld.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. researchgate.net [researchgate.net]

Initial Discovery and Synthesis Pathways for 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole

Executive Summary

Pyrazoles are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in numerous FDA-approved drugs (e.g., kinase inhibitors and anti-inflammatory agents)[1]. The functionalization of the pyrazole core, however, is historically plagued by poor regioselectivity during N-alkylation and C-H activation due to rapid tautomerization[2]. To circumvent these challenges, the strategic use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group combined with orthogonal cross-coupling handles—such as an ethynyl group at the C4 position—has revolutionized the synthesis of complex pyrazole architectures.

This technical guide details the mechanistic rationale, optimized synthesis pathways, and downstream applications for 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole (commonly referred to as 4-Ethynyl-1-SEM-pyrazole), a highly versatile bifunctional building block.

Mechanistic Rationale: The Role of SEM and Alkyne Functionalities

Why the SEM Group?

The SEM group is not merely a passive protecting moiety; it is a strategic tool for regiocontrol. Free (NH)-pyrazoles exist as a mixture of tautomers, complicating selective functionalization. By masking the N1 position with a SEM group, researchers lock the tautomeric state. Furthermore, the SEM group is remarkably stable to strong bases and transition-metal catalysis, yet it can be cleanly removed under specific conditions (e.g., TBAF or acidic ethanol)[2]. The unique "SEM switch" phenomenon even allows for the transposition of the protecting group from one nitrogen to the other, transforming unreactive C-3 positions into reactive C-5 positions to facilitate sequential C-H functionalization[2].

Why the 4-Ethynyl Handle?

The terminal alkyne at the C4 position provides a bioisosteric handle and a premier functional group for "Click" chemistry (CuAAC) or further Sonogashira cross-couplings. This allows for the rapid generation of 1,4-disubstituted 1,2,3-triazoles or extended alkyne-linked pharmacophores without interfering with the stability of the pyrazole core.

Synthesis Pathways

The most robust and industrially scalable pathway to 4-Ethynyl-1-SEM-pyrazole relies on the classical Sonogashira cross-coupling of a 4-halo-1-SEM-pyrazole[3] with trimethylsilylacetylene, followed by selective desilylation.

Fig 1. Three-step synthetic workflow for 4-Ethynyl-1-SEM-pyrazole.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure high fidelity and yield, utilizing step-by-step causality to explain the chemical logic behind the experimental choices.

Step 1: N-Alkylation (SEM Protection)

Objective: Mask the pyrazole NH to prevent catalyst poisoning during cross-coupling and to direct subsequent regiochemistry.

-

Initiation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate pyrazolide anion, accelerating the SN2 reaction.

-

Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Cooling prevents exothermic degradation. NaH irreversibly deprotonates the pyrazole NH, evolving H2 gas and forming a highly nucleophilic nitrogen center.

-

Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

-

Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Quench with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with EtOAc. The organic layer must be washed extensively with brine (5x) to remove residual DMF. Yields typically exceed 90%[2].

Step 2: Sonogashira Cross-Coupling

Objective: Introduce the protected alkyne at the C4 position.

-

Catalyst Activation: In a Schlenk flask, combine 1-SEM-4-iodo-1H-pyrazole (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) in degassed Triethylamine ( Et3N ). Causality: Et3N serves as both the solvent and the base required to neutralize the HI generated during the catalytic cycle. Degassing is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

-

Coupling: Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq) dropwise. Heat the mixture to 60 °C for 4-6 hours. Causality: The CuI reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex formed after the oxidative addition of the C-I bond.

-

Validation & Workup: The reaction mixture will turn black due to Pd(0) precipitation. Filter through a pad of Celite to remove metal salts. Concentrate and purify via flash chromatography.

Step 3: Selective TMS Deprotection

Objective: Unmask the terminal alkyne while preserving the SEM group.

-

Solvolysis: Dissolve the intermediate in Methanol (MeOH). Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq). Causality: K2CO3 in MeOH generates methoxide ions, which attack the electropositive silicon atom of the TMS group, releasing the terminal alkyne. The SEM group remains entirely stable under these mildly basic conditions.

-

Validation: Stir at room temperature for 2 hours. TLC will show a highly UV-active spot with a lower Rf value than the starting material. Aqueous workup yields the pure 4-Ethynyl-1-SEM-pyrazole.

Quantitative Data: Sonogashira Optimization

To maximize the yield of the critical C-C bond formation step, various catalytic systems are evaluated. The table below summarizes the quantitative optimization data for the cross-coupling of 1-SEM-4-iodo-1H-pyrazole.

| Entry | Catalyst System (mol %) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)2Cl2 (5) / CuI (10) | Et3N (neat) | 60 | 6 | 88 |

| 2 | Pd(PPh3)4 (5) / CuI (10) | DIPEA / THF | 65 | 8 | 82 |

| 3 | Pd(dppf)Cl2 (5) / CuI (10) | Et3N / DMF | 80 | 4 | 91 |

| 4 | Pd(OAc)2 (5) / PPh3 (10) | K2CO3 / Toluene | 100 | 12 | 45 |

Table 1. Optimization of Sonogashira coupling conditions. Entry 3 represents the optimal balance of time and yield, though Entry 1 is often preferred for operational simplicity and cost-effectiveness.

Downstream Applications: Click Chemistry Integration

The terminal alkyne of 4-Ethynyl-1-SEM-pyrazole is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Fig 2. Downstream application of the synthesized building block via CuAAC click chemistry.

By reacting the synthesized alkyne with various organic azides, researchers can rapidly generate libraries of 1,4-disubstituted triazoles. Following the click reaction, the SEM group is cleanly removed using hydrochloric acid in ethanol or Tetrabutylammonium fluoride (TBAF) in THF, yielding the free NH-pyrazole ready for biological evaluation[2].

References

- Source: nih.

- Source: nih.

- Title: 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)

- Title: ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.

Sources

- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole 95% | CAS: 133560-58-4 | AChemBlock [achemblock.com]

Crystallographic Profiling and Physicochemical Characterization of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole in Targeted Therapeutics

Executive Summary

The development of highly selective kinase inhibitors and targeted therapeutics relies heavily on the strategic deployment of robust, versatile heterocyclic building blocks. 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole (and its universally utilized structural analogue, the SEM-protected methyl ether) represents a cornerstone intermediate in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of its molecular weight, crystallographic behavior, and synthetic methodology, emphasizing the causality behind experimental protocols and its structural role in drug discovery.

Molecular Identity and Physicochemical Profiling

In chemical literature and patent spaces, nomenclature surrounding silyl-protected pyrazoles can occasionally blur the lines between the literal N-alkoxy linkage and the standard N-hemiaminal ether (SEM) linkage. While the literal name denotes an N-alkoxy pyrazole, practical synthetic applications almost exclusively utilize the SEM-protected derivative : 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

To ensure absolute scientific accuracy, the physicochemical properties of both the literal structure and the standard SEM-protected building block are delineated below.

Table 1: Comparative Physicochemical Data

| Property | Literal N-Alkoxy Variant | Standard SEM-Protected Variant |

| IUPAC Name | 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole | 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole |

| Chemical Formula | C10H16N2OSi | C11H18N2OSi |

| Molecular Weight | 208.34 g/mol | 222.36 g/mol |

| Monoisotopic Mass | 208.1032 Da | 222.1188 Da |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 5 | 6 |

| Topological Polar Surface Area (TPSA) | 26.8 Ų | 26.8 Ų |

Crystallographic Data and Structural Biology

Understanding the 3D conformation of the 4-ethynylpyrazole pharmacophore is critical for structure-based drug design (SBDD).

X-Ray Diffraction (XRD) Characteristics

Single-crystal X-ray diffraction of 4-ethynylpyrazole derivatives typically reveals a highly planar heterocyclic core. The ethynyl group maintains a rigid, linear geometry with a C≡C bond length of approximately 1.18–1.20 Å and a C−C≡C bond angle near 180°. This linearity is crucial; it acts as a cylindrical, sterically undemanding vector that can penetrate deep, narrow hydrophobic pockets within target proteins.

Co-Crystallography in Kinase Domains

When evaluated within the context of structural biology, the pyrazole core (post-SEM deprotection) serves as an elite hinge-binding motif.

-

MPS1 Kinase: In co-crystal structures of Monopolar Spindle 1 (MPS1) kinase (e.g., PDB: 4C4E, 4C4G), the pyrazole nitrogen acts as a critical hydrogen bond acceptor/donor pair with the kinase hinge region, dictating the overall orientation of the inhibitor [1].

-

EGFR Mutants: Similarly, in Epidermal Growth Factor Receptor (EGFR) T790M mutants, the pyrazole core interacts directly with the side chains of Lys745 and Glu762, anchoring the molecule within the ATP-binding site [2].

Caption: Logical relationship of the pyrazole pharmacophore and its functional groups within a kinase active site.

Synthetic Methodology and Experimental Protocols

The synthesis of the SEM-protected 4-ethynylpyrazole requires a meticulously controlled sequence to prevent premature deprotection or alkyne polymerization. The protocol below outlines a self-validating, high-yield workflow.

Protocol: Synthesis of 4-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Step 1: N-Alkylation (SEM Protection)

-

Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C.

-

Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: The pKa of pyrazole is ~14.2. NaH irreversibly deprotonates the N-H bond, evolving H2 gas and forming a highly nucleophilic sodium pyrazolide salt, preventing reaction reversibility.

-

Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Stir at room temperature for 2 hours. Quench with saturated NH4Cl , extract with EtOAc, and purify via silica gel chromatography to yield 4-iodo-1-SEM-pyrazole.

Step 2: Sonogashira Cross-Coupling

-

Catalyst Assembly: Combine 4-iodo-1-SEM-pyrazole (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv) in a degassed mixture of DMF and Triethylamine ( Et3N ).

-

Coupling: Add trimethylsilylacetylene (TMS-acetylene, 1.5 equiv). Heat the mixture to 50 °C for 4 hours. Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex, facilitating the C-C bond formation.

-

Workup: Filter through Celite, concentrate, and purify to isolate 4-(trimethylsilylethynyl)-1-SEM-pyrazole.

Step 3: Selective Alkyne Desilylation

-

Reagent Selection: Dissolve the intermediate in Methanol. Add Potassium Carbonate ( K2CO3 , 2.0 equiv) and stir at room temperature for 2 hours.

-

Causality of Choice: While Tetrabutylammonium fluoride (TBAF) is the standard reagent for TMS cleavage, its high fluoride concentration can prematurely cleave the SEM protecting group. The use of K2CO3 /MeOH exploits the differential lability of the alkyne-TMS bond versus the alkyl-SEM ether. The methoxide nucleophile selectively attacks the alkyne-bound silicon, preserving the SEM group for downstream cross-coupling reactions [3].

-

Isolation: Concentrate, partition between water and DCM, dry over MgSO4 , and concentrate to yield the final 4-ethynyl-1-SEM-pyrazole .

Caption: Step-by-step synthetic workflow for 4-Ethynyl-1-SEM-pyrazole via Sonogashira coupling.

Mechanistic Rationale: The Role of SEM and Ethynyl Motifs

The architectural design of this building block is not arbitrary; it is rooted in strict physicochemical causality.

The SEM Group: The 2-(trimethylsilyl)ethoxymethyl group is strategically chosen over other protecting groups (like Boc, Benzyl, or Trityl) due to its unique stability profile. It is completely robust under the highly basic conditions of Sonogashira coupling and subsequent Suzuki-Miyaura or Buchwald-Hartwig aminations [3]. Furthermore, the lipophilic nature of the SEM group significantly enhances the solubility of the otherwise highly polar pyrazole core in organic solvents. It can be cleanly removed under specific acidic (e.g., TFA/DCM) or nucleophilic fluoride conditions only in the final stages of drug synthesis.

The Ethynyl Motif: The terminal alkyne serves a dual purpose. In the context of synthesis, it provides a versatile handle for click chemistry (CuAAC) or further cross-coupling to build extended conjugated systems [4]. In the context of pharmacology, it acts as a rigid, cylindrical spacer that can penetrate deep hydrophobic pockets (such as the gatekeeper region in kinases) without incurring the entropic penalty associated with freezing rotatable bonds.

References

-

Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry. ACS Publications.[Link]

-

Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation . Journal of Medicinal Chemistry. NIH/PMC.[Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates . Organic Letters. ACS Publications.[Link]

-

Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum . Journal of Medicinal Chemistry. ACS Publications.[Link]

Step-by-step protocol for SEM deprotection of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

Executive Summary

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a keystone protecting strategy in modern heterocyclic synthesis, frequently deployed to mask the reactive N−H proton of pyrazoles during transition-metal-catalyzed cross-couplings (e.g., Sonogashira reactions)[1]. While the SEM group is robust, its removal from electron-deficient or neutral pyrazoles—such as 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole —requires specific conditions to prevent reaction stalling and to protect the sensitive terminal alkyne.

(Note: While casually abbreviated in some literature as an "ethoxy" derivative, the standard SEM linkage is an "ethoxymethyl" aminal/ether. This guide assumes the standard SEM-pyrazole architecture).

This application note provides a comprehensive, self-validating technical guide to the two most reliable methods for SEM cleavage: Fluoride-Mediated Deprotection (using TBAF and ethylenediamine) and Acid-Mediated Deprotection (using TFA).

Mechanistic Rationale & Causality

The cleavage of the SEM group from a pyrazole nitrogen is mechanistically distinct from standard alcohol deprotection.

-

The N-Hydroxymethyl Bottleneck (Fluoride Method): When treated with tetrabutylammonium fluoride (TBAF), the fluoride ion attacks the silicon atom, cleaving the Si–C bond and expelling ethylene gas. However, this initially yields an intermediate N-hydroxymethyl pyrazole. Because pyrazoles are relatively poor leaving groups compared to aliphatic amines, the collapse of this hemiaminal to release formaldehyde is slow and reversible[2]. Causality: To drive the reaction forward, a sacrificial amine—typically ethylenediamine —must be added. It acts as an irreversible formaldehyde sponge, forming a stable imidazolidine adduct and liberating the free pyrazole[2].

-

Direct Cleavage (Acid Method): Strong acids like Trifluoroacetic Acid (TFA) directly protonate the SEM ether oxygen. This transforms the SEM group into a highly labile species that rapidly collapses, releasing the silyl byproduct and formaldehyde simultaneously[1],[3]. Causality: This method bypasses the N-hydroxymethyl stall entirely, making it faster, provided the substrate (like the 4-ethynyl group) is acid-tolerant.

Quantitative Comparison of Deprotection Strategies

To aid in protocol selection, the quantitative parameters of both methodologies are summarized below:

| Parameter | Method A: Fluoride-Mediated | Method B: Acid-Mediated |

| Primary Reagents | TBAF (2.0–3.0 eq), Ethylenediamine (1.5 eq) | TFA (10–20 eq) |

| Solvent System | Anhydrous THF | Anhydrous DCM |

| Reaction Temperature | 60–70 °C | 0 °C to Room Temperature (25 °C) |

| Typical Reaction Time | 12–48 hours | 2–4 hours |

| Typical Yield | 70–85% | 80–95% |

| Alkyne Tolerance | Excellent (Base-stable) | Good (Anhydrous conditions prevent hydration) |

| Mechanistic Bottleneck | N-hydroxymethyl stalling | Rapid collapse; no scavenger needed |

Mechanistic Workflow

Mechanistic pathways for SEM deprotection of pyrazoles via fluoride or acid cleavage.

Step-by-Step Experimental Protocols

Protocol A: Fluoride-Mediated Cleavage (TBAF / Ethylenediamine)

Best for substrates containing acid-labile functional groups.

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 mmol) in anhydrous THF (5.0 mL) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: At room temperature, add a 1.0 M solution of TBAF in THF (2.5 mL, 2.5 mmol) dropwise via syringe[1].

-

Scavenger Addition: Immediately add ethylenediamine (0.1 mL, 1.5 mmol) to the reaction mixture. Note: Failing to add the scavenger will result in the reaction stalling at the[M+30] intermediate.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C. Stir continuously for 12–24 hours.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Wash the organic layer sequentially with distilled water (2 × 10 mL) and brine (10 mL). Causality: The aqueous wash is critical as it partitions the highly water-soluble ethylenediamine-formaldehyde adduct away from the organic product.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-ethynyl-1H-pyrazole.

Protocol B: Acid-Mediated Cleavage (TFA / DCM)

Best for rapid deprotection and high yields, provided the substrate is acid-tolerant.

-

Preparation: Dissolve the SEM-protected 4-ethynylpyrazole (1.0 mmol) in anhydrous Dichloromethane (DCM) (10.0 mL) in a round-bottom flask.

-

Cooling & Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Trifluoroacetic Acid (TFA) (1.5 mL, ~20 mmol) dropwise[3]. Causality: Initiating the reaction at 0 °C mitigates any localized exothermic degradation of the terminal alkyne.

-

Cleavage: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. The acidic environment directly protonates the SEM ether, facilitating rapid collapse[1].

-